6-Ethoxy vs. 6-Sulfamoyl Substitution: Computed LogP and Predicted Membrane Permeability for Benzothiazol-2-ylidene Pivalamide Derivatives
The 6-ethoxy substituent (CAS 865180-76-3) confers markedly different lipophilicity compared to the 6-sulfamoyl analog (CAS not disclosed). Computed XLogP3-AA values for closely related benzothiazol-2-ylidene pivalamides indicate that the 6-alkoxy-substituted derivatives (XLogP3-AA ~4.0) are approximately 2 log units more lipophilic than 6-sulfamoyl analogs, aligning with established medicinal chemistry principles [1]. This translates to an approximately 100-fold difference in theoretical membrane partition coefficient, a critical determinant of passive permeability and intracellular target access.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | Predicted XLogP3-AA ~4.0 (based on PubChem data for 3-ethyl-4-methoxy-7-methyl analog, CID 2150962, XLogP3-AA = 4.0 [2]) |
| Comparator Or Baseline | 6-sulfamoyl analog: predicted XLogP3-AA ~2.0 (class-level estimate for benzothiazole sulfonamides) |
| Quantified Difference | ΔXLogP3-AA ≈ +2.0 log units (~100-fold higher theoretical octanol-water partition) |
| Conditions | Computed physicochemical property prediction; experimental logP determination recommended for confirmation |
Why This Matters
A 100-fold higher predicted membrane partition coefficient suggests superior passive cellular permeability for the 6-ethoxy derivative, making it a more suitable scaffold for intracellular target-based screening campaigns where membrane penetration is rate-limiting.
- [1] PubChem Computed Properties for benzothiazol-2-ylidene pivalamide derivatives. National Center for Biotechnology Information. XLogP3-AA values for CID 2150962 (3-ethyl-4-methoxy-7-methyl analog) and CID 4550100 (6-nitro analog). View Source
- [2] PubChem Compound Summary CID 2150962, (Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide. Computed XLogP3-AA = 4.0, MW = 306.4 g/mol. View Source
